

Technical Guide: The Role of Lathyrane Diterpenoids from Euphorbia in Inducing Apoptosis

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Compound of Interest		
Compound Name:	Euphorbia factor L7a	
Cat. No.:	B15142523	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, there is no specific scientific literature available on "**Euphorbia factor L7a**." This technical guide will focus on the well-researched, structurally related lathyrane diterpenoids, Euphorbia factor L2 (EFL2) and Euphorbia factor L3 (EFL3), as representative examples of this class of compounds and their role in inducing apoptosis. The information presented is based on studies of these molecules, primarily in the context of cancer cell lines.

Core Concepts: Lathyrane Diterpenoids and Apoptosis Induction

Lathyrane diterpenoids, isolated from plants of the Euphorbia genus, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] A primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. Notably, studies on EFL2 and EFL3 have elucidated their pro-apoptotic activity, particularly in human non-small cell lung carcinoma (A549) cells.[3][4]

The prevailing evidence indicates that these compounds trigger the mitochondrial (intrinsic) pathway of apoptosis.[5][6] This pathway is a critical cellular process for eliminating damaged or cancerous cells and is orchestrated by a cascade of molecular events centered around the mitochondria.



The key events in EFL2- and EFL3-induced apoptosis include:

- Increased generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox homeostasis leading to oxidative stress.[5]
- Disruption of Mitochondrial Membrane Potential (ΔΨm): A loss of the electrochemical gradient across the inner mitochondrial membrane.[3][4]
- Release of Cytochrome c: The translocation of this mitochondrial protein into the cytosol.[3]
 [4]
- Activation of Caspase Cascade: The sequential activation of initiator caspases (caspase-9)
 and executioner caspases (caspase-3).[5]
- Cleavage of Poly(ADP-ribose) Polymerase (PARP): An indicator of late-stage apoptosis.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effects of Euphorbia factors L2 and L3 on various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Euphorbia Factors L2 and L3 in Cancer Cell Lines

Compound	Cell Line	IC50 Value (μM)	Treatment Duration
Euphorbia factor L2	A549 (Lung Carcinoma)	36.82 ± 2.14	Not Specified
Euphorbia factor L3	A549 (Lung Carcinoma)	34.04 ± 3.99	72 hours
Euphorbia factor L3	MCF-7 (Breast Cancer)	45.28 ± 2.56	72 hours
Euphorbia factor L3	LoVo (Colon Cancer)	41.67 ± 3.02	72 hours

Table 2: Apoptosis Induction by Euphorbia Factors L2 and L3 in A549 Cells

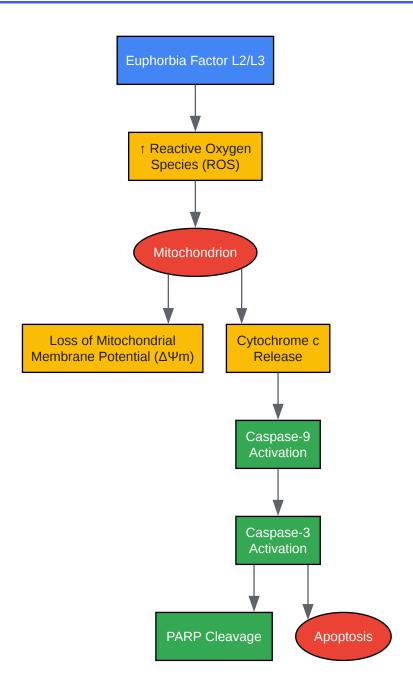


Compound	Concentration (µM)	Apoptosis Rate (%)	Treatment Duration
Control	0	6.2 ± 1.5	48 hours
Euphorbia factor L2	40	23.7 ± 3.4	48 hours
Euphorbia factor L2	80	36.9 ± 2.4	48 hours
Control	0	4.5 ± 3.0	48 hours
Euphorbia factor L3	45	22.0 ± 4.1	48 hours
Euphorbia factor L3	90	35.9 ± 3.2	48 hours

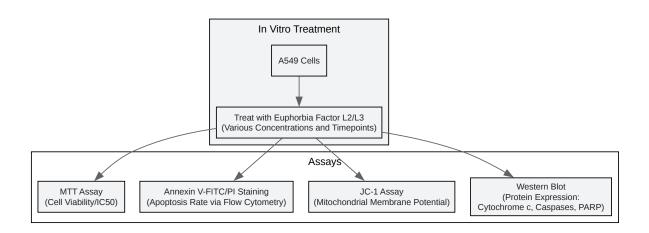
Signaling Pathways and Experimental Workflows Signaling Pathway of Apoptosis Induction

The following diagram illustrates the mitochondrial pathway of apoptosis induced by Euphorbia factors L2 and L3.









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